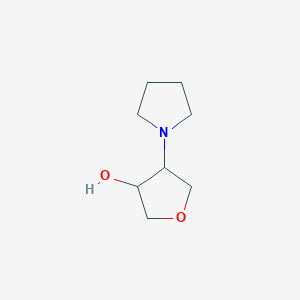

4-(Pyrrolidin-1-yl)oxolan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Pyrrolidin-1-yl)oxolan-3-ol”, also known as rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol, is a heterocyclic compound . It has a molecular weight of 157.21 . The IUPAC name for this compound is (3S,4R)-4-(1-pyrrolidinyl)tetrahydro-3-furanol .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “4-(Pyrrolidin-1-yl)oxolan-3-ol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-1-yl)oxolan-3-ol” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

“4-(Pyrrolidin-1-yl)oxolan-3-ol” is a powder that is stored at room temperature .Scientific Research Applications

Selective Androgen Receptor Modulators (SARMs)

The compound has been utilized in the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs. These derivatives are optimized to modify the pharmacokinetic profile of previously reported pyrrolidine derivatives, which are significant in the treatment of conditions like muscle wasting and osteoporosis .

Antimicrobial Agents

Pyrrolidine derivatives, including “4-(Pyrrolidin-1-yl)oxolan-3-ol,” have shown potential as antimicrobial agents. Their structure allows for the creation of compounds with significant activity against various microbial strains, contributing to the development of new antibiotics .

Anti-inflammatory Medications

The anti-inflammatory properties of pyrrolidine derivatives make them candidates for the development of new anti-inflammatory drugs. Their ability to modulate inflammatory pathways can be harnessed to treat diseases like arthritis and other inflammatory disorders .

Anticancer Therapeutics

The structural diversity of pyrrolidine derivatives provides a platform for designing anticancer agents. By targeting specific pathways involved in cancer cell proliferation and survival, these compounds can be developed into effective cancer therapies .

Antidepressant and Anticonvulsant Drugs

The pyrrolidine scaffold is also explored for its use in central nervous system disorders. Compounds derived from “4-(Pyrrolidin-1-yl)oxolan-3-ol” may lead to new treatments for depression and epilepsy by affecting neurotransmitter systems .

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring in “4-(Pyrrolidin-1-yl)oxolan-3-ol” is advantageous for enantioselective synthesis. This property is crucial for creating drugs with specific stereochemistry, which can significantly impact their biological activity and efficacy .

Safety and Hazards

Future Directions

The future directions for “4-(Pyrrolidin-1-yl)oxolan-3-ol” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles. This can be achieved by modifying the structure of existing compounds, as demonstrated by Asano et al. in their synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives .

properties

IUPAC Name |

4-pyrrolidin-1-yloxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNOMPVVYITSSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2COCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.